![molecular formula C25H28N2O6 B12578163 3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine CAS No. 194219-35-7](/img/structure/B12578163.png)
3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The compound features benzyl groups attached to the thymidine molecule, which can influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine typically involves the protection of hydroxyl groups, selective benzylation, and subsequent deprotection steps. One common approach starts with thymidine, which undergoes protection of the 5’-hydroxyl group using a silyl protecting group. The 3’-hydroxyl group is then selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride. The silyl protecting group is then removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, reverting to thymidine.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable electrophiles.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a tool in molecular biology research.
Mecanismo De Acción
The mechanism of action of 3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine involves its incorporation into DNA during replication. The presence of benzyl groups can hinder the normal function of DNA polymerases, leading to the termination of DNA chain elongation. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3’-O-Benzylthymidine: Lacks the additional benzyloxy group, making it less bulky and potentially less effective in certain applications.
3’-O-(Benzyloxy)methylthymidine: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.
Uniqueness
3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine is unique due to its dual benzylation, which can enhance its stability and alter its interaction with biological targets compared to other nucleoside analogs. This makes it a valuable compound for specific research and therapeutic applications.
Propiedades
Número CAS |
194219-35-7 |
|---|---|
Fórmula molecular |
C25H28N2O6 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-methyl-3-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H28N2O6/c1-18-13-26(25(30)27(24(18)29)17-31-15-19-8-4-2-5-9-19)23-12-21(22(14-28)33-23)32-16-20-10-6-3-7-11-20/h2-11,13,21-23,28H,12,14-17H2,1H3/t21-,22+,23+/m0/s1 |
Clave InChI |
MXKKHMBKWFNXFC-YTFSRNRJSA-N |
SMILES isomérico |
CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)C3CC(C(O3)CO)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


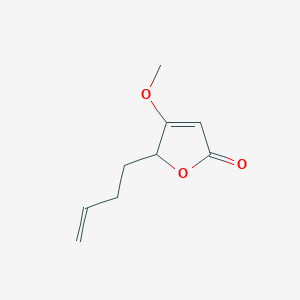

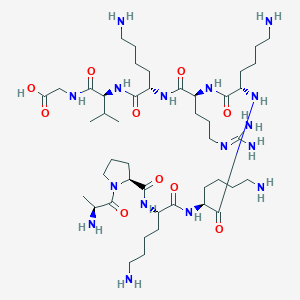

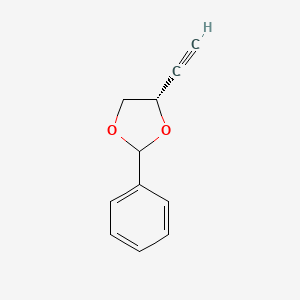
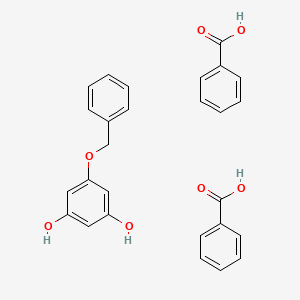

![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
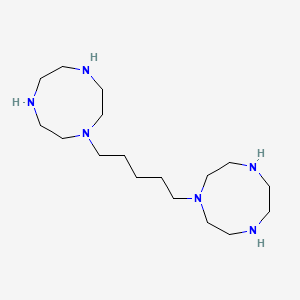

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)

